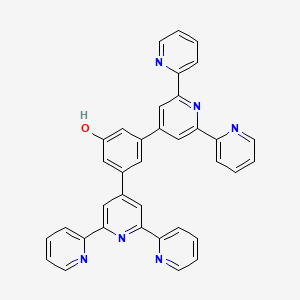
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide is a chiral compound with significant potential in various scientific fields. This compound features two hydroxyl groups and two amide groups attached to an aziridine ring, making it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide typically involves the reaction of aziridine derivatives with appropriate reagents to introduce the hydroxyl and amide functionalities. One common method is the reaction of aziridine with dihydroxycarboxylic acids under controlled conditions to yield the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The process may also involve purification steps such as crystallization and chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted aziridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This interaction can disrupt essential biological processes, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-butanediol: A similar compound with hydroxyl groups but lacking the amide functionalities.
(2S,3S)-2,3-dihydroxyaziridine-2,3-dicarboxamide: The enantiomer of the compound with different stereochemistry.
(2R,3R)-2,3-dihydroxybutane-1,4-diamine: A compound with similar functional groups but a different carbon backbone.
Uniqueness
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide is unique due to its specific combination of hydroxyl and amide groups on an aziridine ring, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable for asymmetric synthesis and chiral recognition in various applications.
Propiedades
Fórmula molecular |
C4H7N3O4 |
|---|---|
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide |
InChI |
InChI=1S/C4H7N3O4/c8-3(6-10)1-2(5-1)4(9)7-11/h1-2,5,10-11H,(H,6,8)(H,7,9)/t1-,2-/m1/s1 |
Clave InChI |
WQFFMXTWKARHNS-JCYAYHJZSA-N |
SMILES isomérico |
[C@@H]1([C@@H](N1)C(=O)NO)C(=O)NO |
SMILES canónico |
C1(C(N1)C(=O)NO)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


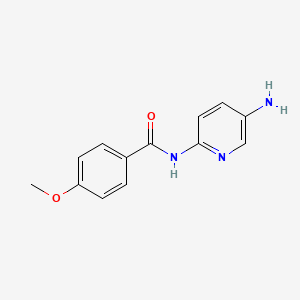
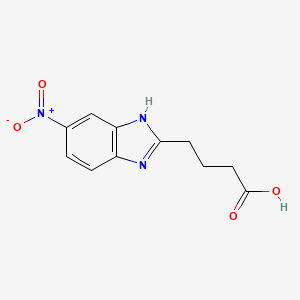
![(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B11768257.png)
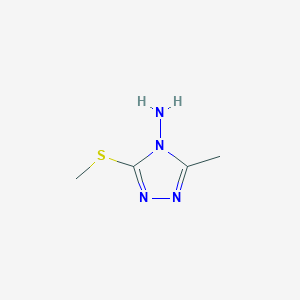
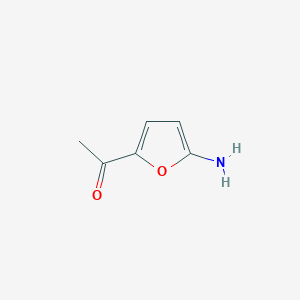
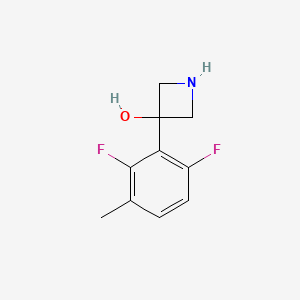
![Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11768272.png)
![7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11768280.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid](/img/structure/B11768283.png)
![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11768292.png)
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
